molecular formula C10H23NO3Si B3176271 O-(tert-Butyldimethylsilyl)-L-serine Methyl Ester CAS No. 98642-61-6

O-(tert-Butyldimethylsilyl)-L-serine Methyl Ester

Cat. No.: B3176271
CAS No.: 98642-61-6
M. Wt: 233.38 g/mol
InChI Key: OIHAQZUILYXJTJ-QMMMGPOBSA-N
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Description

O-(tert-Butyldimethylsilyl)-L-serine Methyl Ester (CAS 98642-61-6) is a protected amino acid derivative of fundamental importance in synthetic organic and medicinal chemistry. With the molecular formula C 10 H 23 NO 3 Si and a molecular weight of 233.38 g/mol, this compound is specifically designed for the synthesis of complex peptides . The tert-butyldimethylsilyl (TBDMS) group protects the hydroxyl side chain of serine, allowing for selective reactions at the amine and carboxylate groups during solid-phase and solution-phase peptide coupling. This makes it a critical building block for producing peptides with precise structures. A significant application of this reagent is in the research and development of immunostimulatory compounds. It serves as a key precursor in the synthesis of lipopeptides that are potent agonists of Toll-like Receptor 2 (TLR2) . Synthetic lipopeptides derived from this and similar building blocks activate innate immune responses and are being investigated as potential non-toxic immunotherapeutic agents in preclinical research, including for cancer therapy . The methyl ester moiety facilitates incorporation into peptide chains, while the silyl protecting group offers stability under a wide range of reaction conditions and can be selectively removed using fluoride-based reagents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-amino-3-[tert-butyl(dimethyl)silyl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO3Si/c1-10(2,3)15(5,6)14-7-8(11)9(12)13-4/h8H,7,11H2,1-6H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHAQZUILYXJTJ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H](C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for O Tert Butyldimethylsilyl L Serine Methyl Ester

Precursor Synthesis: L-Serine Methyl Ester Hydrochloride Formation

The initial step in the synthesis of O-(tert-butyldimethylsilyl)-L-serine methyl ester is the conversion of L-serine into its methyl ester hydrochloride. This transformation is crucial as it protects the carboxylic acid functionality and enhances the solubility of the amino acid in organic solvents, which is important for subsequent reactions in peptide synthesis. nih.govuu.nl

Esterification Protocols and Optimization from L-Serine

The esterification of L-serine is commonly achieved through its reaction with methanol (B129727) in the presence of an acid catalyst. A prevalent method involves the use of thionyl chloride (SOCl₂) in methanol. researchgate.netpatsnap.com This reagent reacts with methanol to form hydrogen chloride in situ, which then catalyzes the esterification.

One optimized protocol involves adding L-serine to methanol, cooling the mixture to between 0 and 10 °C, and then slowly adding thionyl chloride. After the addition, the reaction mixture is heated to 35-40 °C and allowed to react for 24 to 48 hours. google.com Another approach describes a reflux reaction at 60 °C. google.com The resulting L-serine methyl ester hydrochloride is then isolated by cooling the reaction mixture to induce crystallization, followed by filtration and drying. google.com A yield of 83.8% with a purity of 97.0% has been reported using a similar method with hydrochloric acid. prepchem.com

Alternative esterification methods include the use of trimethylchlorosilane (TMSCl) in methanol at room temperature, which has been shown to produce good to excellent yields for a variety of amino acids. nih.gov The reaction of HCl gas with a suspension of the amino acid in methanol is another straightforward method to obtain the hydrochloride salt of the amino acid methyl ester. nih.govuu.nl

ReagentSolventTemperatureReaction TimeYield
Thionyl ChlorideMethanol35-40 °C24-48 hoursHigh
Hydrochloric AcidMethanolRefluxNot Specified83.8%
Trimethylchlorosilane (TMSCl)MethanolRoom Temperature12-24 hoursGood to Excellent
HCl gasMethanolNot SpecifiedNot SpecifiedGood

Challenges in Amine Deprotection and Purification of L-Serine Methyl Ester

Following esterification, the resulting L-serine methyl ester is in the form of its hydrochloride salt. For certain synthetic applications, the free amine is required, necessitating a deprotection step. This step, however, presents significant challenges. The small size of the byproducts generated during deprotection makes purification of the desired L-serine methyl ester difficult. researchgate.netresearchgate.net

One common method for deprotection involves the use of a base, such as triethylamine (B128534), to neutralize the hydrochloride salt. researchgate.net However, an excess of triethylamine can lead to the formation of triethylamine-serinate complexes, which can complicate the purification process and potentially lower the yield. researchgate.net The purification of L-serine methyl ester hydrochloride itself can be achieved by selective crystallization. For instance, it can be separated from a mixture of other amino acid methyl ester hydrochlorides by dissolving the mixture in an alkanol and then adding ethyl acetate, which causes the L-serine methyl ester hydrochloride to precipitate due to its insolubility. google.com

O-Silylation Strategies for Hydroxyl Group Protection

With the carboxylic acid group protected as a methyl ester, the next step is the selective protection of the primary hydroxyl group of the serine derivative. Silyl (B83357) ethers, particularly the tert-butyldimethylsilyl (TBDMS) group, are widely used for this purpose due to their stability under a variety of reaction conditions and their selective removal under mild conditions. total-synthesis.comwikipedia.org

Direct Silylation with Tert-Butyldimethylsilyl Chloride (TBDMSCl) and Related Reagents

The most common method for the introduction of the TBDMS group is the reaction of the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl). This reaction is typically carried out in the presence of a base, such as imidazole (B134444), in a solvent like dimethylformamide (DMF). organic-chemistry.org The use of N-methylimidazole and iodine has been shown to accelerate the silylation of alcohols with silyl chlorides. researchgate.net

In the context of L-serine methyl ester, after the initial esterification and neutralization of the hydrochloride salt, the free hydroxyl group can be silylated. For fully protected L-serine, a protocol involves treatment with TBDMSCl in the presence of triethylamine and a catalytic amount of 4-N,N-dimethylaminopyridine (DMAP) in dichloromethane, which has been reported to give a 97% yield. mdpi.com

Mechanistic Considerations of TBDMS Ether Formation

The formation of a TBDMS ether proceeds via a nucleophilic attack of the hydroxyl group on the silicon atom of the silyl chloride. The presence of a base, like imidazole, is crucial as it is believed to form a highly reactive silylating agent, N-tert-butyldimethylsilylimidazole. organic-chemistry.org However, more recent research suggests that DMF can also catalyze the reaction. organic-chemistry.org The reaction is driven by the formation of a stable silicon-oxygen bond. The bulky tert-butyl group on the silicon atom provides steric hindrance, which contributes to the stability of the resulting silyl ether. total-synthesis.com

Orthogonal Protection Schemes Involving TBDMS

In the synthesis of complex molecules like peptides, it is often necessary to protect multiple functional groups. Orthogonal protection strategies allow for the selective removal of one protecting group in the presence of others. The TBDMS group is a key component in many such schemes.

N-Protection Strategies for the Alpha-Amino Group

The protection of the alpha-amino group is a critical step in the synthesis of this compound, preventing undesired reactions during subsequent synthetic transformations. Carbamate-based protecting groups are widely employed due to their reliability and the varied conditions under which they can be removed. masterorganicchemistry.com

Carbamate-Based Protection (e.g., Boc, Cbz, Fmoc)

Boc (tert-butyloxycarbonyl): The Boc group is typically introduced by treating the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This protection is valued for its stability under a wide range of conditions but is readily cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.com

Cbz (benzyloxycarbonyl or Z): The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. organic-chemistry.org Its primary advantage is its stability to mild acids and bases; it is most commonly removed by catalytic hydrogenation (e.g., H₂ over a palladium catalyst), a process that cleaves the benzyl group. masterorganicchemistry.comorganic-chemistry.org

Fmoc (9-fluorenylmethoxycarbonyl): The Fmoc group is known for its base lability. It is typically installed using Fmoc-Cl or Fmoc-OSu. google.com This protecting group is stable to acidic conditions but is cleaved by treatment with a mild amine base, such as piperidine. masterorganicchemistry.com The photochemical conversion of amines into their Fmoc-protected derivatives has also been achieved. researchgate.net

Comparative Analysis of N-Protecting Group Compatibility with TBDMS

The selection of an N-protecting group must be compatible with the O-tert-butyldimethylsilyl (TBDMS) ether. The TBDMS group is a robust silyl ether that exhibits stability under various reaction conditions, but it has specific sensitivities that dictate which N-protecting groups are most suitable. TBDMS ethers are generally stable to aqueous base but are susceptible to cleavage under acidic conditions. organic-chemistry.org This characteristic is central to establishing an orthogonal protection scheme, where one protecting group can be removed without affecting the other.

N-Protecting GroupDeprotection ConditionTBDMS Ether StabilityCompatibility Analysis
Boc Strong acid (e.g., TFA)LabileLow Compatibility. The acidic conditions required to cleave the Boc group can also cleave the TBDMS ether, leading to a lack of selectivity. masterorganicchemistry.comorganic-chemistry.org Careful selection of milder acidic reagents may be necessary, but orthogonality is not guaranteed.
Cbz Catalytic Hydrogenation (H₂/Pd-C)StableHigh Compatibility. TBDMS ethers are stable under the neutral conditions of catalytic hydrogenation, making the Cbz group an excellent choice for an orthogonal protection strategy. masterorganicchemistry.comorganic-chemistry.org
Fmoc Mild base (e.g., Piperidine)StableHigh Compatibility. The TBDMS group is stable to the basic conditions used for Fmoc removal. masterorganicchemistry.comorganic-chemistry.org This orthogonality is a cornerstone of modern peptide synthesis and is equally applicable here.

Advanced and Stereoselective Synthetic Routes to Enantiopure Derivatives

The synthesis of enantiopure this compound demands routes that prevent racemization of the chiral center. Advanced synthetic strategies often involve a multi-step process that begins with commercially available, enantiopure L-serine. A common sequence involves the esterification of the carboxylic acid, protection of the alpha-amino group, and finally, silylation of the primary hydroxyl group. google.com The order of these steps and the reagents used are critical for maintaining stereochemical integrity.

For instance, a synthetic pathway might begin with the esterification of L-serine to L-serine methyl ester hydrochloride using thionyl chloride in methanol. patsnap.com This is followed by the introduction of a suitable N-protecting group, such as Boc, using di-tert-butyl dicarbonate. The final step is the selective silylation of the hydroxyl group with TBDMS-Cl and a catalyst like imidazole in an aprotic solvent. organic-chemistry.org

Control of Optical Purity and Racemization Mitigation in Multi-Step Synthesis

A significant challenge in the synthesis of chiral amino acid derivatives is the mitigation of racemization, the process by which an enantiomerically pure compound converts into a mixture of enantiomers. mdpi.com Racemization at the α-carbon of amino acid esters can be promoted by several factors, including prolonged exposure to alkaline conditions, elevated temperatures, and the presence of certain reagents. nih.govnih.gov

Mechanisms of Racemization:

Base-catalyzed enolization: A primary mechanism for racemization involves the abstraction of the α-proton by a base to form an achiral enolate intermediate. Reprotonation can occur from either face, leading to a loss of optical purity. This is particularly a risk during steps like base-catalyzed hydrolysis of esters. wiley-vch.de

Oxazolone (B7731731) Formation: In the presence of activating agents for the carboxyl group (often used in peptide coupling), N-protected amino acids can cyclize to form 5(4H)-oxazolones. The α-proton of the oxazolone is highly acidic and readily abstracted, leading to rapid racemization. wiley-vch.de

Strategies for Mitigation:

Minimizing Base Exposure: When basic conditions are unavoidable, reaction times should be minimized, and strong bases should be used in stoichiometric, rather than excessive, amounts. nih.gov For instance, in peptide coupling reactions, using an excess of the amino acid anion can help consume the activated ester quickly, reducing its contact time with the alkaline medium and thus minimizing racemization. nih.gov

Low Temperatures: Performing reactions at lower temperatures can significantly reduce the rate of racemization.

Choice of Protecting Groups: The N-protecting group itself can influence the rate of racemization. Urethane-based protecting groups like Boc, Cbz, and Fmoc are known to suppress racemization compared to N-acyl groups because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the urethane, making the α-proton less acidic.

Reagent Selection: The choice of solvents and catalysts is critical. For example, some syntheses of related serine derivatives have noted that traditional routes can easily lead to racemization, making the control of process parameters essential for maintaining high optical purity. patsnap.com

By carefully selecting orthogonal protecting groups and controlling reaction conditions to minimize exposure to heat and strong bases, the synthesis of this compound can be achieved with high fidelity, preserving the desired L-configuration.

Reactivity and Chemical Transformations of O Tert Butyldimethylsilyl L Serine Methyl Ester

Reactions Involving the Carboxylic Ester Functionality

The methyl ester of O-(tert-Butyldimethylsilyl)-L-serine methyl ester provides a moderately reactive site that can be transformed into other carboxylic acid derivatives.

Hydrolysis and Saponification to Carboxylic Acid Derivatives

The methyl ester can be cleaved to yield the corresponding carboxylic acid through hydrolysis, a reaction typically carried out under basic conditions in a process known as saponification. libretexts.org This transformation is fundamental for activating the carboxyl group for subsequent reactions, such as peptide coupling from the C-terminus.

Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. libretexts.orgkhanacademy.org The choice of base and solvent system is crucial to ensure complete reaction while minimizing side reactions like racemization. nih.gov Lithium hydroxide (LiOH) is a commonly used reagent for the saponification of amino acid esters, often in a mixture of solvents like tetrahydrofuran (B95107) (THF), methanol (B129727), and water. researchgate.netthieme-connect.de The resulting product is the carboxylate salt, which can be neutralized in a subsequent acidic workup to yield the free carboxylic acid, O-(tert-Butyldimethylsilyl)-L-serine. An efficient procedure for the saponification of peptide esters uses LiOH in a dioxane/water mixture, with the resulting lithium carboxylate being stable enough for direct use in subsequent coupling reactions. researchgate.net

Table 1: Conditions for Saponification of Amino Acid Methyl Esters

BaseSolvent SystemTypical ConditionsReference
Lithium Hydroxide (LiOH)THF/H₂O/MethanolRoom Temperature researchgate.netthieme-connect.de
Sodium Hydroxide (NaOH)Aqueous AlcoholVaries nih.gov
Lithium Hydroperoxide (LiOOH)THF/H₂O/MethanolRoom Temperature thieme-connect.de
Lithium Hydroxide (LiOH)Dioxane/H₂ORoom Temperature, 30 min researchgate.net

Transesterification and Ester Exchange Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this means replacing the methyl group with a different alkyl or aryl group. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

In base-catalyzed transesterification, an alkoxide (e.g., sodium ethoxide) acts as the nucleophile, attacking the ester carbonyl and displacing the methoxide (B1231860) group. masterorganicchemistry.com To drive the reaction to completion, the alcohol corresponding to the desired ester is typically used as the solvent. masterorganicchemistry.com

Acid-catalyzed transesterification follows a mechanism similar to the Fischer esterification. The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the incoming alcohol. masterorganicchemistry.com This method is also often performed using the new alcohol as the solvent to shift the equilibrium toward the product. masterorganicchemistry.commdpi.com

Reactions at the Alpha-Amino Group

The primary amine at the alpha-carbon is a potent nucleophile and serves as the key site for chain elongation in peptide synthesis.

Amidation and Peptide Coupling Reactions

The most significant reaction involving the alpha-amino group is the formation of an amide bond, the cornerstone of peptide synthesis. This is achieved by reacting this compound with an N-protected amino acid or a peptide that has been activated at its C-terminus.

A wide array of coupling reagents has been developed to facilitate this reaction, minimizing racemization and other side reactions. chempep.com These reagents convert the carboxylic acid of the incoming amino acid into a more reactive species, such as an active ester or an acid anhydride, which is then susceptible to nucleophilic attack by the amino group of the serine ester. peptide.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used, often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or its aza-analogue, HOAt, to suppress racemization and improve efficiency. chempep.compeptide.com

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective. sigmaaldrich.com

Aminium/Uronium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most efficient and commonly used, promoting rapid coupling with low levels of epimerization. sigmaaldrich.comresearchgate.net

The reaction is typically carried out in an aprotic polar solvent like Dimethylformamide (DMF) or Dichloromethane (DCM) in the presence of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or 2,4,6-Collidine, to neutralize the acid formed during the reaction. chempep.com

Table 2: Common Peptide Coupling Reagents

Reagent ClassExamplesActivating Group GeneratedReference
CarbodiimidesDCC, DIC, EDCO-acylisourea (intermediate) peptide.com
Phosphonium SaltsBOP, PyBOP, PyAOPOBt or OAt esters sigmaaldrich.com
Aminium/Uronium SaltsHBTU, HATU, HCTUOBt or OAt esters sigmaaldrich.com

Formation of Nitrogen Heterocycles from the Amino Group

The nucleophilic alpha-amino group, in conjunction with the adjacent ester functionality, can serve as a precursor for the synthesis of various nitrogen-containing heterocycles. While specific examples starting directly from this compound are specialized, the general reactivity patterns of α-amino esters allow for such transformations.

For instance, condensation reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of dihydropyrimidinones or related structures. Reaction with carbon disulfide can initiate the formation of thiazolidine (B150603) derivatives. organic-chemistry.org Furthermore, intramolecular cyclization strategies following modification of the amino group are also possible. For example, acylation of the amine followed by a reaction designed to involve the ester could lead to cyclic structures like diketopiperazines, particularly in reactions with a second amino acid ester. nih.gov

Transformations at the O-Protected Hydroxyl Group

The hydroxyl group of the serine side chain is protected by a tert-butyldimethylsilyl (TBDMS) group. Silyl (B83357) ethers are a common choice for protecting alcohols due to their ease of installation, stability to a wide range of reaction conditions, and selective removal. harvard.eduuchicago.edu

The primary transformation at this site is deprotection to reveal the free hydroxyl group. The stability of silyl ethers is sensitive to steric hindrance and electronic effects, with TBDMS being significantly more stable to acidic conditions than simpler silyl ethers like Trimethylsilyl (B98337) (TMS). harvard.edu

The TBDMS group is robust and stable under the basic conditions of saponification and the typical conditions of peptide coupling. uchicago.edu Its removal is most commonly achieved using a source of fluoride (B91410) ions, which have a very high affinity for silicon. harvard.edu Reagents such as Tetrabutylammonium (B224687) fluoride (TBAF) in an organic solvent like THF are highly effective for this purpose. libretexts.org Acidic conditions, such as treatment with hydrofluoric acid (HF) in pyridine (B92270) (HF-Pyridine) or Acetic Acid, can also be used to cleave the silyl ether, although this may also affect other acid-labile groups if present in the molecule. harvard.edu

Table 3: Common Reagents for TBDMS Deprotection

ReagentTypical ConditionsMechanismReference
Tetrabutylammonium fluoride (TBAF)THF, Room TemperatureFluoride-based cleavage libretexts.org
Hydrofluoric Acid (HF)Pyridine or AcetonitrileAcid-catalyzed cleavage harvard.edu
Acetic Acid (AcOH)Aqueous THFAcid-catalyzed cleavage harvard.edu
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF)DMF or CH₂Cl₂Fluoride-based cleavage harvard.edu

Selective Deprotection of the TBDMS Ether

The tert-butyldimethylsilyl (TBDMS) group is a widely utilized protecting group for hydroxyl functions due to its ease of installation and its stability across a range of chemical conditions. However, its selective removal is a critical step in multi-step syntheses involving this compound. The selective cleavage of the TBDMS ether linkage liberates the primary hydroxyl group for subsequent transformations while ideally leaving other functional groups, such as the methyl ester and the free amine (or a protected amine), intact.

A variety of reagents and conditions have been developed for the chemoselective deprotection of TBDMS ethers. Fluoride ion sources are the most common means of cleaving the silicon-oxygen bond. iwu.edu Tetrabutylammonium fluoride (TBAF) is a frequently used reagent for this purpose. However, its basicity can sometimes lead to side reactions. Alternative fluoride sources that operate under neutral or acidic conditions, such as hydrofluoric acid (HF) in pyridine or acetonitrile, can also be employed. nih.gov

Beyond fluoride-based methods, various catalytic systems have been shown to be effective. For instance, iron(III) tosylate has been demonstrated as a mild and highly catalytic method for cleaving TBDMS ethers, offering good chemoselectivity. iwu.edu This method is notable for its tolerance of other protecting groups like the Boc group. iwu.edu Similarly, acetyl chloride in dry methanol provides a mild and convenient route for deprotection that tolerates numerous other protecting groups without leading to acylation byproducts. organic-chemistry.org Other systems, including N-iodosuccinimide in methanol and tetrabutylammonium tribromide, have also proven effective, offering fast and clean reactions. organic-chemistry.org The choice of deprotection agent is crucial and depends on the presence of other sensitive functional groups within the molecule.

The following table summarizes various conditions for the selective deprotection of TBDMS ethers, which are applicable to this compound.

Reagent(s)Solvent(s)ConditionsSelectivity Notes
Iron(III) Tosylate (catalytic)MethanolRoom TemperatureTolerates Boc and TBDPS groups; cleaves alkyl TBDMS in the presence of phenolic TBDMS. iwu.edu
Acetyl Chloride (catalytic)MethanolN/AMild conditions; tolerates various other protecting groups. organic-chemistry.org
N-Iodosuccinimide (catalytic)MethanolN/AAllows selective deprotection of alcoholic TBDMS ethers in the presence of phenolic TBDMS ethers. organic-chemistry.org
Tetrabutylammonium TribromideMethanolN/AFast and clean; selective in the presence of isopropylidine, Bn, Ac, Bz, THP, and TBDPS groups. organic-chemistry.org
Formic AcidMethanol or Methylene (B1212753) ChlorideMildCan selectively deprotect other silyl ethers (TES) while TBDMS remains unaffected. nih.gov
Potassium Biflouride (KHF₂)MethanolRoom TemperatureHighly selective for phenolic TBDMS ethers over alcoholic TBDMS ethers. nih.gov
Sodium Cyanide (NaCN)Ethanol30 °CEffective for phenolic TBDMS ethers. scielo.br

Subsequent Reactions of the Liberated Hydroxyl Group (e.g., Oxidation, Etherification)

Once the TBDMS group is selectively removed from this compound to yield L-serine methyl ester, the liberated primary hydroxyl group becomes available for a variety of chemical transformations. These reactions are fundamental for elaborating the serine scaffold into more complex molecules.

Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed.

To Aldehydes: Mild oxidation conditions are required to stop the reaction at the aldehyde stage. Common methods include the Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) or the Dess-Martin periodinane (DMP) oxidation. These methods are known for their high yields and compatibility with sensitive functional groups.

To Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or ruthenium tetroxide (RuO₄) can be used for this transformation.

The presence of other protecting groups on the molecule, particularly on the nitrogen atom, can influence the selectivity of oxidation reactions. nih.gov For example, in peptide chemistry, the choice of an N-terminal protecting group has been shown to direct the site of oxidation by reagents like methyl(trifluoromethyl)dioxirane. nih.gov

Etherification: The hydroxyl group can be converted into an ether through various methods, most commonly the Williamson ether synthesis. This reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X), forming a new ether bond (R-O-CH₂-). This allows for the introduction of a wide array of alkyl or aryl groups at this position. Transetherification, or the transfer of a protecting group, can sometimes be an unintended side reaction under certain catalytic conditions. researchgate.net

Derivatization to Key Intermediates for Further Synthesis

This compound is a valuable precursor for synthesizing key intermediates used in the construction of complex target molecules, such as natural products and pharmaceuticals.

Reduction to Serine-Derived Aldehydes

The direct reduction of the methyl ester in this compound to the corresponding aldehyde (known as a serinal derivative) is challenging, as most powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester all the way to the primary alcohol. A more controlled and widely adopted strategy involves a two-step process: first, the conversion of the methyl ester to a Weinreb-Nahm amide, followed by its reduction.

The Weinreb-Nahm amide intermediate is particularly useful because its reaction with reducing agents like LiAlH₄ or diisobutylaluminium hydride (DIBAL-H) reliably stops at the aldehyde stage. wikipedia.orgorientjchem.org The stability of the tetrahedral intermediate formed during the reduction of a Weinreb amide prevents the over-reduction that is common with esters. This method provides a high-yielding and general route to optically active serine-derived aldehydes, which are potent building blocks in organic synthesis.

Conversion to Weinreb Amides and Other Activated Carboxylic Acid Derivatives

The methyl ester of this compound can be directly converted into a variety of activated carboxylic acid derivatives to facilitate further reactions, most notably the Weinreb-Nahm amide.

The Weinreb-Nahm amide (N-methoxy-N-methylamide) is synthesized by treating the methyl ester with N,O-dimethylhydroxylamine hydrochloride and a suitable activating agent. wikipedia.org For esters, common activating agents include trimethylaluminum (B3029685) (AlMe₃) or dimethylaluminum chloride (Me₂AlCl). orientjchem.orgmychemblog.com Alternatively, non-nucleophilic Grignard reagents can be used to activate the N,O-dimethylhydroxylamine prior to its reaction with the ester. wikipedia.org

The resulting Weinreb-Nahm amide is a superior acylating agent compared to the parent ester. Its key advantage is that it reacts with organometallic reagents (organolithiums or Grignard reagents) to produce ketones in high yield, cleanly stopping the reaction at the ketone stage without the common problem of over-addition to form a tertiary alcohol. mychemblog.comorientjchem.org This is attributed to the formation of a stable, chelated tetrahedral intermediate that collapses to the ketone only upon acidic workup. wikipedia.org This transformation is a cornerstone of modern synthetic chemistry for carbon-carbon bond formation.

The following table outlines the general transformation of the ester to a Weinreb amide and its subsequent reaction.

Starting MaterialReagentsIntermediate ProductSubsequent ReagentsFinal Product
This compound1. Me₂AlCl or AlMe₃2. Me(MeO)NH·HCl, BaseO-(tert-Butyldimethylsilyl)-L-serine Weinreb-Nahm AmideR-MgBr or R-LiKetone
This compound1. Me₂AlCl or AlMe₃2. Me(MeO)NH·HCl, BaseO-(tert-Butyldimethylsilyl)-L-serine Weinreb-Nahm AmideLiAlH₄ or DIBAL-HAldehyde

Applications As a Chiral Building Block in Asymmetric Synthesis

Chiral Auxiliary and Ligand Development from Serine Methyl Ester Derivatives

The transformation of L-serine methyl ester derivatives into chiral auxiliaries and ligands is a cornerstone of their application in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed. wikipedia.orgsigmaaldrich.com Ligands, on the other hand, coordinate to a metal center to form a chiral catalyst that can repeatedly induce stereoselectivity. Serine-derived compounds are ideal precursors for these roles due to their ready availability and the strategic placement of functional groups—amine, hydroxyl, and carboxylic ester—around a defined stereocenter.

Chiral oxazoline-containing ligands are among the most successful and widely used classes of ligands in asymmetric catalysis. bldpharm.com Their synthesis is often straightforward and high-yielding, frequently starting from readily available chiral amino alcohols. bldpharm.comtaylorfrancis.com Derivatives of O-(tert-butyldimethylsilyl)-L-serine methyl ester serve as excellent precursors for these amino alcohols.

The general synthetic route involves the reduction of the methyl ester to the corresponding primary alcohol, yielding O-(tert-butyldimethylsilyl)-L-serinol. This chiral amino alcohol is then reacted with a nitrile or a carboxylic acid derivative to form the oxazoline (B21484) ring. The modular nature of this synthesis allows for extensive modification. bldpharm.com By varying the substituent on the oxazoline ring and the protecting group on the serine-derived backbone, a diverse library of ligands can be created. This tunability is crucial for optimizing the ligand's electronic and steric properties to suit a specific metal-catalyzed reaction. taylorfrancis.com For instance, bis(oxazoline) ligands, which feature two chiral oxazoline units, can be synthesized to act as C2-symmetric bidentate ligands for various metal catalysts. utexas.edu

The stereocenter on the serine-derived oxazoline ligand, being adjacent to the coordinating nitrogen atom, exerts a direct influence on the three-dimensional environment around the metal's active site. bldpharm.com This proximity is key to achieving high levels of enantioselectivity and diastereoselectivity in catalytic reactions. The ligand creates a chiral pocket that forces the substrates to approach the metal center from a specific direction, favoring the formation of one stereoisomer over the other.

The effectiveness of these ligands is evident in a wide range of transformations, including asymmetric allylic alkylations, aldol (B89426) reactions, and Diels-Alder reactions. utexas.edu For example, in iridium-catalyzed asymmetric allylation, the choice of ligand has a profound impact on both the yield and the stereochemical outcome. The combination of specific phosphoramidite (B1245037) ligands with certain metal enolates is crucial for achieving high stereoselectivity. Research has shown that subtle changes to the ligand structure can dramatically alter the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product. nih.gov This synergistic effect between the chiral ligand and other reaction components allows for the precise control needed to synthesize complex molecules with multiple stereocenters. nih.govnih.gov

Below is a data table illustrating the effect of different ligands on the stereoselectivity of an iridium-catalyzed allylation of a ketone enolate, based on findings in the field.

EntryLigandBaseYield (%)dree (%)
1Ligand 1aBa(Ot-Bu)₂852.0:198
2Ligand 1bBa(Ot-Bu)₂8211:198
3Ligand 1aSr(Oi-Pr)₂881.5:197
4Ligand 1bSr(Oi-Pr)₂901.1:197
This table is representative of data found in studies on asymmetric catalysis and demonstrates how ligand choice influences reaction outcomes. nih.gov

Construction of Stereogenic Centers via Asymmetric Induction

Asymmetric induction is a process where the chirality of one molecule or part of a molecule influences the formation of a new stereocenter, leading to a preferred stereoisomer. Serine derivatives are adept at this, either as part of a chiral auxiliary or as the backbone of a substrate, guiding the stereochemical course of a reaction. nih.gov This strategy is fundamental to building molecules with multiple, well-defined stereogenic centers, a common feature in natural products and bioactive molecules. rsc.orgrsc.org

Aldehydes derived from this compound, often referred to as Garner's aldehyde, are powerful intermediates in asymmetric synthesis. The existing stereocenter at the α-carbon to the aldehyde group strongly directs the facial selectivity of nucleophilic attacks. diva-portal.org This substrate-controlled diastereoselectivity allows for the reliable construction of a new adjacent stereocenter.

In these reactions, the incoming nucleophile preferentially adds to one of the two faces of the aldehyde carbonyl group (the Re or Si face). diva-portal.org The outcome is often predicted by established models like the Felkin-Anh or Cram-chelation model. The bulky tert-butyldimethylsilyl protecting group, along with the nitrogen-protecting group, creates a sterically hindered environment that dictates the trajectory of the nucleophile. This leads to high diastereoselectivity in reactions such as aldol additions, Grignard reactions, and organolithium additions, providing reliable access to key intermediates for synthesizing complex targets. diva-portal.org

Total Synthesis of Natural Products and Bioactive Molecules

The ultimate demonstration of a chiral building block's utility is its successful application in the total synthesis of complex natural products and other bioactive molecules. This compound provides a chiral foundation upon which intricate molecular architectures can be assembled, significantly simplifying the synthetic route and ensuring the final product has the correct absolute stereochemistry.

The structural motifs accessible from serine-derived building blocks are prevalent in a vast array of pharmaceuticals and agrochemicals. For instance, the synthesis of non-natural α-amino acids, particularly those with α-quaternary stereocenters, is of great interest as they can impart unique conformational constraints on peptides, leading to enhanced biological activity or stability. nih.govrsc.org

The strategic incorporation of this chiral building block has been pivotal in the synthesis of various classes of compounds. The ability to generate chiral oxazoline ligands from serine derivatives facilitates access to a broad spectrum of enantiomerically enriched products through catalysis. bldpharm.com These products, in turn, may be key intermediates in the synthesis of drugs or agrochemicals. The direct use of serine-derived aldehydes and other intermediates allows for the construction of core structures found in antivirals, antibiotics, and other therapeutic agents. nih.govrsc.org

The following table provides examples of bioactive compound classes whose synthesis can be facilitated by using serine-derived chiral building blocks.

Compound ClassTherapeutic Area / ApplicationRole of Serine-Derived Building Block
α-Quaternary Amino AcidsPeptide mimetics, Enzyme inhibitorsDirect precursor for creating the quaternary stereocenter. nih.govrsc.org
Polyhydroxylated AlkaloidsGlycosidase inhibitors, AntiviralsServes as a chiral starting material for constructing the heterocyclic core.
β-Lactam AntibioticsAntibacterialsProvides the stereocenter for the β-lactam ring side chain.
Macrolide AntibioticsAntibacterialsUsed to synthesize chiral fragments that are later assembled into the macrocycle.

Applications in Solid-Phase Organic Synthesis

The primary application of this compound in solid-phase organic synthesis is as a protected amino acid building block in Solid-Phase Peptide Synthesis (SPPS). acs.orggoogle.com In SPPS, the growing peptide chain is anchored to a solid support, and amino acids are added sequentially. To prevent unwanted side reactions, the reactive side chains of amino acids must be protected by temporary blocking groups. iris-biotech.de

The tert-butyldimethylsilyl (TBDMS or TBS) group on the serine hydroxyl function serves as an effective protecting group that is stable during the peptide coupling steps. google.com Its most significant advantage lies in its unique cleavage condition, which makes it orthogonal to the most common protection schemes used in modern SPPS, such as the Fmoc/tBu strategy. acs.orgacs.orgiris-biotech.de

In standard Fmoc/tBu-based SPPS:

The Nα-Fmoc (Fluorenylmethyloxycarbonyl) group is removed at each cycle with a base, typically piperidine, to allow the next amino acid to be coupled. iris-biotech.de

Side-chain tBu (tert-butyl) groups (used for aspartic acid, glutamic acid, threonine, etc.) are stable to the basic conditions used for Fmoc removal but are cleaved at the end of the synthesis with a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.deluxembourg-bio.com

The TBDMS group is stable to both the basic conditions used for Fmoc removal and the strong acidic conditions used for tBu removal and final cleavage from most resins. acs.orggoogle.com Instead, the TBDMS group is selectively cleaved using a fluoride (B91410) source, most commonly tetrabutylammonium (B224687) fluoride (TBAF). acs.orgacs.org

This orthogonality is critically important as it allows for the selective deprotection of the serine side chain while the peptide remains fully protected and attached to the solid support. acs.orgacs.org This on-resin manipulation is the foundation for the late-stage functionalization strategies discussed previously, enabling the synthesis of complex peptide analogues directly on the solid phase before the final cleavage and global deprotection step. acs.org This approach avoids the complexities of synthesizing and incorporating unique noncanonical amino acids individually and expands the chemical diversity achievable through SPPS. acs.org

Table 2: Comparison of Serine Side-Chain Protecting Groups in SPPS

Protecting GroupAbbreviationCleavage ConditionOrthogonal to Fmoc/tBu?Primary Use
tert-ButyltBuStrong Acid (e.g., TFA)No (cleaved with other tBu groups)Standard protection, removed during final cleavage. iris-biotech.de
TritylTrtMild Acid (e.g., 1-5% TFA in DCM)YesProtection allowing for selective side-chain deprotection.
tert-ButyldimethylsilylTBDMS / TBSFluoride Source (e.g., TBAF)YesOrthogonal protection for on-resin side-chain modification. acs.orgacs.orggoogle.com

Mechanistic Insights and Stereochemical Control

Understanding the Steric and Electronic Effects of the TBDMS Group on Reactivity and Selectivity

The tert-butyldimethylsilyl (TBDMS) group is a sterically demanding protecting group that significantly impacts the reactivity and selectivity of O-(tert-Butyldimethylsilyl)-L-serine methyl ester in various chemical transformations.

Steric Effects:

The sheer size of the TBDMS group plays a crucial role in dictating the approach of incoming reagents. This steric hindrance can:

Direct Stereoselectivity: By blocking one face of the molecule, the TBDMS group can force reagents to attack from the less hindered side, leading to high levels of diastereoselectivity. This is a key principle in asymmetric synthesis, where controlling the formation of a specific stereoisomer is essential. In glycosylation reactions, for instance, bulky silyl (B83357) groups can lead to exclusive formation of one anomer due to steric hindrance.

Influence Regioselectivity: In reactions involving multifunctional substrates, the TBDMS group can direct reactions to a specific site by sterically shielding other potential reactive centers.

Affect Reaction Rates: The steric bulk can also slow down the rate of a reaction by impeding the approach of the reactant to the reactive center.

Electronic Effects:

While the primary influence of the TBDMS group is steric, it also exerts subtle electronic effects:

Electron-Donating Nature: Silyl groups are generally considered to be electron-donating. This property can influence the electron density of the neighboring atoms, potentially affecting the reactivity of the molecule. For example, the electron-donating nature of a silyl ether can make the oxygen atom more Lewis basic.

Weakly Coordinating: The oxygen atom of a silyl ether is a poor ligand for many metal ions. This is in contrast to other protecting groups like benzyl (B1604629) or methoxymethyl (MOM) ethers, which can chelate to Lewis acids. This weak coordinating ability is a critical factor in models of asymmetric induction, such as the Felkin-Anh model, where non-chelation control is often desired.

The interplay of these steric and electronic factors is summarized in the table below:

EffectDescriptionImpact on this compound
Steric Hindrance The large size of the TBDMS group physically obstructs the approach of reagents.Directs the stereochemical outcome of reactions at the α- and β-carbons. Can influence regioselectivity in multifunctional derivatives. May decrease reaction rates.
Electron-Donating The silicon atom donates electron density to the oxygen atom.Can subtly influence the reactivity of the molecule by altering electron densities.
Weak Coordination The silyl ether oxygen is a poor ligand for metal ions.Favors non-chelation controlled reaction pathways, influencing diastereofacial selectivity.

Conformational Analysis and its Impact on Reaction Pathways

The three-dimensional arrangement of atoms in this compound, i.e., its conformation, is a critical determinant of its reactivity and the stereoselectivity of its reactions. The bulky TBDMS group, along with the other substituents around the chiral center, restricts the number of low-energy conformations the molecule can adopt.

The preferred conformation of the molecule will be the one that minimizes steric strain and torsional strain. In the context of the Felkin-Anh model, the most stable conformation of the corresponding aldehyde places the largest substituent (the TBDMS-oxy-methyl group) perpendicular to the carbonyl plane. This arrangement minimizes eclipsing interactions between the substituents on the α-carbon and the carbonyl oxygen.

The reaction is then believed to proceed through this lowest energy conformation, with the nucleophile attacking from the least sterically hindered trajectory. The energy difference between the possible transition states leading to the different diastereomers will determine the diastereomeric ratio of the products. A larger energy difference will result in higher diastereoselectivity.

Computational studies and spectroscopic analysis can provide insights into the preferred conformations of such molecules and the transition states of their reactions. These studies can help to rationalize the observed stereochemical outcomes and to predict the selectivity of new transformations.

Elucidation of Kinetic and Thermodynamic Control in Serine-Derived Transformations

The concepts of kinetic and thermodynamic control are crucial for understanding and manipulating the outcome of reactions involving derivatives of this compound, particularly in reactions that can lead to multiple products.

Kinetic Control: Under kinetic control, the product that is formed the fastest will be the major product. Kinetically controlled reactions are typically run at low temperatures for short periods, and are often irreversible. The product distribution is determined by the relative activation energies of the competing reaction pathways. The pathway with the lowest activation energy will be the fastest and will therefore lead to the predominant product.

Thermodynamic Control: Under thermodynamic control, the most stable product will be the major product. Thermodynamically controlled reactions are typically run at higher temperatures for longer periods, allowing the initial products to equilibrate to the most stable species. The product distribution is determined by the relative Gibbs free energies of the products.

A key example where these concepts are relevant is in the formation of enolates from the corresponding N-protected this compound. Deprotonation at the α-carbon can lead to the formation of a chiral enolate. The geometry of this enolate (E or Z) can be influenced by the reaction conditions.

The formation of the kinetic enolate is favored by using a strong, sterically hindered base (e.g., lithium diisopropylamide, LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent. These conditions favor the removal of the most accessible proton, leading to the less substituted (and often less stable) enolate.

The formation of the thermodynamic enolate is favored by using a smaller, less hindered base (e.g., sodium hydride) at higher temperatures. These conditions allow for equilibration between the possible enolates, leading to a predominance of the more stable, more substituted enolate.

The stereochemistry of the enolate, in turn, will dictate the stereochemical outcome of subsequent reactions, such as alkylations. By carefully choosing the reaction conditions, it is possible to selectively generate either the kinetic or the thermodynamic product, thus providing a powerful tool for controlling the stereochemistry of the final product.

The following table summarizes the conditions that favor kinetic versus thermodynamic control in enolate formation:

ControlConditionsMajor Product
Kinetic Strong, bulky base (e.g., LDA), low temperature (-78 °C), short reaction time, aprotic solvent.The product formed via the lowest energy transition state (fastest forming).
Thermodynamic Weaker, smaller base (e.g., NaH), higher temperature, longer reaction time, protic or aprotic solvent.The most stable product.

Future Directions and Emerging Research Areas

Development of More Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of O-(tert-Butyldimethylsilyl)-L-serine Methyl Ester and related protected amino acids often involves multiple steps with reagents that pose environmental concerns. Current research is focused on developing greener, more atom-economical, and efficient synthetic routes.

Key areas of development include:

Catalyst Optimization: The use of catalysts is central to modern synthetic chemistry. Research is ongoing to replace stoichiometric reagents with catalytic alternatives. For instance, in the esterification of L-serine, a precursor to the title compound, methods employing thionyl chloride are common. researchgate.net Future methodologies are exploring solid acid catalysts or enzymatic processes to increase safety and reduce waste.

Process Intensification: Techniques such as continuous flow chemistry are being investigated to improve reaction control, reduce reaction times, and enhance safety. nih.gov Flow systems allow for precise management of reaction parameters, which can be particularly beneficial for reactions that are difficult to control on a large scale. nih.gov

Alternative Protecting Groups: While the tert-Butyldimethylsilyl (TBDMS) group is robust, research into "super silyl" groups and other novel protecting groups aims to enhance solubility in organic solvents and provide alternative deprotection strategies compatible with a wider range of reaction conditions. nih.govrsc.org This could lead to more streamlined multi-step syntheses.

Solvent Selection: The choice of solvent has a significant impact on the sustainability of a chemical process. Future synthetic methods will likely focus on using greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds like dioxane or methylene (B1212753) dichloride, which have been used in related preparations. google.com

Area of ImprovementTraditional ApproachEmerging Sustainable ApproachPotential Benefits
EsterificationUse of stoichiometric reagents like SOCl₂ in methanol (B129727). researchgate.netEnzymatic catalysis or solid acid catalysts.Reduced waste, milder conditions, improved safety.
Reaction ConditionsBatch processing.Continuous flow chemistry. nih.govBetter process control, enhanced safety, scalability.
Solvent UsageUse of chlorinated solvents (e.g., methylene dichloride). google.comGreen solvents (e.g., ionic liquids, supercritical fluids).Reduced environmental impact and toxicity.

Exploration of Novel Catalytic Asymmetric Transformations Utilizing Serine Derivatives

Chiral molecules derived from amino acids are invaluable in asymmetric catalysis, acting as ligands for metal catalysts or as organocatalysts themselves. The development of novel catalytic systems using serine derivatives is a vibrant area of research.

Future research in this domain is expected to focus on:

Chiral Ligand Development: Serine derivatives can be modified to create a wide array of chiral ligands for transition metal-catalyzed reactions. mdpi.com The ability to tune the electronic and steric properties of these ligands by altering the protecting groups on the serine backbone allows for the optimization of enantioselectivity in various transformations, such as hydrogenations and C-C bond-forming reactions. chiralpedia.com

Organocatalysis: L-proline, another amino acid, has been extensively used as an organocatalyst. researchgate.net Similarly, derivatives of L-serine are being explored for their potential to catalyze asymmetric reactions like aldol (B89426) and Mannich reactions. The presence of multiple functional groups in serine offers unique possibilities for designing multifunctional organocatalysts.

Biocatalysis and Directed Evolution: Nature's catalysts, enzymes, offer unparalleled selectivity. nih.gov Researchers are using techniques like directed evolution to engineer enzymes, such as cytochrome P450s, to perform novel asymmetric transformations. mdpi.com Serine residues can play a crucial role in the active sites of these engineered enzymes, influencing their catalytic activity and selectivity. mdpi.com

Catalytic ApproachRole of Serine DerivativePotential Asymmetric Transformations
Transition Metal CatalysisBackbone for chiral ligands. mdpi.comHydrogenation, C-C and C-X bond formation. nih.gov
OrganocatalysisChiral organocatalyst. researchgate.netAldol, Mannich, and Michael reactions. researchgate.net
BiocatalysisKey residue in engineered enzyme active sites. mdpi.comC-H amination, cyclopropanation. mdpi.com

Advanced Applications in Materials Science and Chemical Biology

The unique structural features of this compound make it a promising building block for advanced materials and a valuable tool in chemical biology.

Emerging applications include:

Peptide-Based Materials: Silyl-protected serine derivatives are crucial in liquid-phase peptide synthesis, where they can enhance the solubility of growing peptide chains in organic solvents. nih.govrsc.org This is paving the way for the synthesis of complex peptides and proteins that can self-assemble into well-defined nanostructures, such as hydrogels and fibers, with potential applications in drug delivery and tissue engineering.

Bioconjugation and Chemical Probes: The hydroxyl group of serine is a key site for post-translational modifications in proteins. Protected serine derivatives can be incorporated into peptides and later deprotected to allow for site-specific modifications. rsc.org Furthermore, the development of novel chemoproteomic techniques, such as those utilizing silyl (B83357) ethers as cleavable linkers, allows for the identification of protein-small molecule interactions, where serine derivatives could serve as key components of chemical probes. chemrxiv.org

Drug Discovery: Serine derivatives themselves can serve as scaffolds for the design of small molecule inhibitors for various enzymes. nih.gov For instance, functionalized serine derivatives have been designed and synthesized as potential inhibitors for viral proteases, demonstrating the utility of this chemical motif in medicinal chemistry. nih.gov

The continued exploration of these research avenues will undoubtedly uncover new and exciting applications for this compound and related compounds, solidifying their importance in both academic and industrial research.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirms chemical environments of the tert-butyldimethylsilyl (TBDMS) group (e.g., δ ~0.1 ppm for Si-CH₃) and ester moiety (δ ~3.7 ppm for COOCH₃) .
  • FAB HRMS : Verifies molecular weight (e.g., [M+H]⁺ calculated vs. experimental values within ±0.001 Da) .

How can racemization be minimized during synthesis?

Advanced
Racemization occurs via base-catalyzed epimerization. Mitigation strategies include:

  • Low-temperature reactions : Conduct silylation at room temperature .
  • Acidic conditions : Use HClO₄/H₂SO₄ instead of basic catalysts like NaHCO₃ .
  • Short reaction times : Monitor progress via TLC to terminate reactions promptly after completion .

What is the role of tert-butyldimethylsilyl groups in peptide synthesis?

Basic
The TBDMS group protects hydroxyl (-OH) functionalities in serine residues, preventing unwanted side reactions (e.g., oxidation, glycosylation) during peptide elongation. It is stable under acidic conditions but cleavable via fluoride ions (e.g., TBAF) .

How do enzymatic and chemical methods compare for introducing silyl protecting groups?

Q. Advanced

  • Chemical methods : Higher yields (e.g., ~98% for TBDMS-serine derivatives) but require harsh acids .
  • Enzymatic methods : Example: Fucosidase-mediated glycosylation of Boc-protected serine methyl ester achieved 49% yield but offers stereoselectivity . Trade-offs include yield vs. specificity and scalability vs. mild conditions.

How to troubleshoot low yields in silylation reactions?

Q. Advanced

  • Moisture control : Ensure anhydrous conditions to prevent hydrolysis of silyl reagents.
  • Catalyst optimization : Replace NaHCO₃ with stronger acids (e.g., HClO₄) if reactivity is sluggish .
  • Purification : Use silica gel chromatography or distillation to isolate products from byproducts like unreacted tert-butyl acetate .

What are the applications of silyl-protected serine derivatives in drug discovery?

Basic
These derivatives serve as intermediates in synthesizing:

  • Glycopeptides : For studying glycosylation patterns .
  • Metabolite analogs : E.g., tert-butyldimethylsilyl-protected mycophenolic acid glucoside for tracking drug metabolism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.